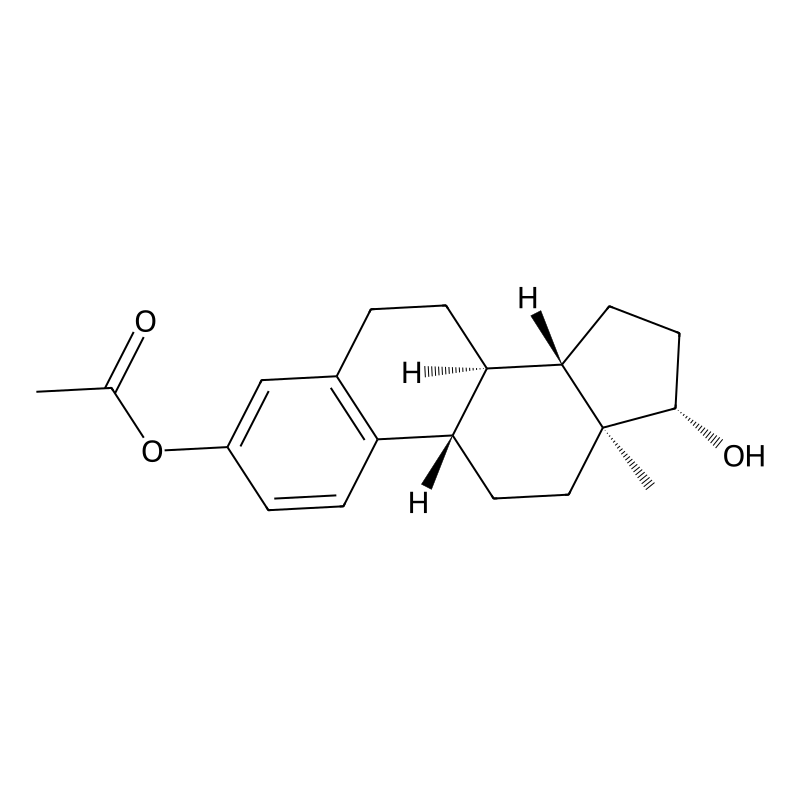

Estradiol acetate

Content Navigation

Formulating controlled-release drug delivery systems? Substituting estradiol acetate with unmodified estradiol or longer-chain esters leads to inconsistent polymer partitioning and subtherapeutic release. SMolecule's estradiol acetate (CAS 4245-41-4) provides the precise lipophilicity and enzymatic hydrolysis rate required for 90-day silicone elastomer implants and transdermal patches. • 105% higher Cmax and 19% greater AUC vs. micronized estradiol in oral tablets • pH-independent dissolution ensures consistent GI absorption • Optimal skin/silicone partition coefficient for uniform transdermal flux.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Estradiol acetate (CAS 4245-41-4) is a synthetic, esterified prodrug of 17β-estradiol, featuring an acetate group that fundamentally alters its physicochemical and pharmacokinetic properties [1]. In pharmaceutical manufacturing and chemical procurement, this compound is prioritized over unmodified estradiol due to its enhanced lipophilicity, measurable metabolic stability, and predictable hydrolysis rates [2]. These properties make it a critical active pharmaceutical ingredient (API) for advanced drug delivery systems, including 90-day sustained-release silicone elastomer matrices and high-bioavailability once-daily oral solid dosages [1]. For procurement teams, selecting estradiol acetate ensures a stable, pH-independent dissolution profile and targeted polymer partitioning that cannot be achieved with generic estradiol or longer-chain valerate and cypionate esters [1], [2].

Procurement Fit

References

- [1] FDA Center for Drug Evaluation and Research. 'Femtrace (estradiol acetate) NDA 21-633 Medical and Biopharmaceutics Review.' U.S. Food and Drug Administration, 2003.

- [2] Valia, K. H., Tojo, K., & Chien, Y. W. 'Long-Term Permeation Kinetics of Estradiol: (III) Kinetic Analyses of the Simultaneous Skin Permeation and Bioconversion of Estradiol Esters.' Drug Development and Industrial Pharmacy, 1988.

Attempting to substitute estradiol acetate with unmodified micronized estradiol or alternative esters introduces severe formulation and pharmacokinetic failures [1]. Unmodified estradiol possesses poor lipophilicity and extremely low oral bioavailability, necessitating complex micronization processes and twice-daily dosing regimens to maintain therapeutic levels[1]. Furthermore, in the manufacturing of sustained-release medical devices like vaginal rings, unmodified estradiol fails to partition effectively through lipophilic silicone matrices [2]. Conversely, substituting with longer-chain esters like estradiol cypionate or heptanoate drastically alters the skin-to-silicone partition coefficient and enzymatic cleavage rates, leading to sub-therapeutic release kinetics [2]. Procurement of the exact acetate ester is therefore mandatory to achieve the precise bioconversion rate and polymer compatibility required for stable, long-term controlled release [2].

Substitution Risk

References

- [1] FDA Center for Drug Evaluation and Research. 'Femtrace (estradiol acetate) NDA 21-633 Medical and Biopharmaceutics Review.' U.S. Food and Drug Administration, 2003.

- [2] Valia, K. H., Tojo, K., & Chien, Y. W. 'Long-Term Permeation Kinetics of Estradiol: (III) Kinetic Analyses of the Simultaneous Skin Permeation and Bioconversion of Estradiol Esters.' Drug Development and Industrial Pharmacy, 1988.

Enhanced Bioavailability and Peak Plasma Concentration (Cmax)

In comparative pharmacokinetic evaluations, oral administration of estradiol acetate demonstrates a significantly improved absorption profile over standard micronized estradiol [1]. Clinical data indicates that an equivalent dose of estradiol acetate yields a higher Area Under the Curve (AUC) and more than doubles the peak plasma concentration (Cmax) compared to micronized estradiol, without requiring complex particle-size reduction[1].

| Evidence Dimension | Peak Plasma Concentration (Cmax) and Total Bioavailability (AUC) |

| Target Compound Data | Estradiol acetate (Cmax: 46.75 pg/mL; +19% AUC) |

| Comparator Or Baseline | Micronized unmodified estradiol (Cmax: 22.72 pg/mL) |

| Quantified Difference | 105% increase in Cmax and 19% increase in overall bioavailability (AUC). |

| Conditions | Oral administration of equivalent doses in human pharmacokinetic trials. |

Allows formulators to achieve therapeutic systemic levels with once-daily dosing, reducing API load and improving patient compliance compared to twice-daily generic estradiol.

Rate-Limiting Enzymatic Hydrolysis for Sustained Release

The metabolic conversion of estradiol esters by esterases dictates the duration of systemic action in controlled-release formulations [1]. Kinetic studies reveal that the rate constant for the hydrolysis of estradiol acetate to unmodified estradiol is highly controlled and significantly slower than the cleavage of multi-acetate precursors [1]. Specifically, the conversion of estradiol-3,17-diacetate to estradiol acetate is approximately 22 times faster than the subsequent hydrolysis of estradiol acetate to estradiol[1].

| Evidence Dimension | First-order enzymatic hydrolysis rate constant |

| Target Compound Data | Estradiol acetate to estradiol (Rate-limiting, slow conversion) |

| Comparator Or Baseline | Estradiol-3,17-diacetate to estradiol acetate (Rapid conversion) |

| Quantified Difference | 22-fold slower hydrolysis rate for the acetate-to-estradiol step. |

| Conditions | Dermal uptake and esterase metabolism models. |

The slow, predictable cleavage of the acetate group makes this specific ester ideal for long-acting sustained-release formulations, preventing rapid dose dumping.

pH-Independent Dissolution for Solid Dosage Reproducibility

Estradiol acetate exhibits highly specific solubility parameters critical for solid oral dosage manufacturing [1]. It is only slightly soluble in water (approximately 3.6 µg/mL) and possesses an estimated pKa greater than 16 [1]. Because of this lack of ionizable groups within the physiological pH range, the dissolution of estradiol acetate from tablet matrices is entirely pH-independent, unlike many other weakly basic or acidic APIs [1].

| Evidence Dimension | Aqueous solubility and pH dependency |

| Target Compound Data | Estradiol acetate (3.6 µg/mL solubility, pKa > 16, pH-independent dissolution) |

| Comparator Or Baseline | Standard ionizable APIs or salts with pH-dependent solubility profiles |

| Quantified Difference | Zero variance in dissolution rate across physiological gastrointestinal pH ranges. |

| Conditions | Standard aqueous dissolution testing for solid oral dosage forms. |

Ensures highly reproducible batch-to-batch dissolution and consistent in vivo absorption regardless of patient gastric pH variations, streamlining quality control.

Targeted Lipophilicity for Silicone Elastomer Integration

The efficacy of drug-eluting devices depends on the API's ability to partition into and diffuse out of lipophilic polymers [1]. Estradiol acetate demonstrates a specific skin/silicone fluid partition coefficient compared to both unmodified estradiol and longer-chain esters [1]. While longer-chain esters like cypionate exhibit drastically lower partition coefficients that hinder release, estradiol acetate maintains sufficient lipophilicity to dissolve in silicone fluid while still partitioning effectively into aqueous physiological environments [1].

| Evidence Dimension | Skin/silicone fluid partition coefficient |

| Target Compound Data | Estradiol acetate (Balanced, high partition coefficient) |

| Comparator Or Baseline | Longer-chain esters (e.g., estradiol cypionate or heptanoate) |

| Quantified Difference | Significantly higher partition coefficient than longer-chain esters, preventing entrapment within the silicone matrix. |

| Conditions | Equilibrium solubility and partitioning tests in silicone fluid vs. PEG 400/saline. |

Makes estradiol acetate the definitive precursor choice for manufacturing silicone-based sustained-release medical devices where generic estradiol fails to diffuse properly.

Manufacturing of Long-Acting Silicone Elastomer Devices

Due to its specific skin/silicone fluid partition coefficient and slow, rate-limiting enzymatic hydrolysis, estradiol acetate is the preferred API for 90-day sustained-release vaginal rings and transdermal implants. It successfully diffuses through lipophilic silicone matrices where unmodified estradiol becomes trapped or releases inconsistently [2].

Development of Once-Daily Oral Hormone Formulations

Leveraging its 105% higher Cmax and 19% greater AUC compared to micronized estradiol, estradiol acetate is ideal for formulating high-efficiency, once-daily oral tablets. Its pH-independent dissolution profile ensures that systemic absorption remains consistent regardless of patient gastrointestinal variations [1].

Transdermal Patch Formulation and Dermal Delivery Systems

The specific lipophilicity of the acetate ester allows for consistent permeation kinetics across the stratum corneum compared to highly hydrophilic or excessively long-chain lipophilic esters. This makes it highly suitable for advanced transdermal patch development requiring steady-state bioconversion [2].

Application Fit Matrix

References

- [1] FDA Center for Drug Evaluation and Research. 'Femtrace (estradiol acetate) NDA 21-633 Medical and Biopharmaceutics Review.' U.S. Food and Drug Administration, 2003.

- [2] Valia, K. H., Tojo, K., & Chien, Y. W. 'Long-Term Permeation Kinetics of Estradiol: (III) Kinetic Analyses of the Simultaneous Skin Permeation and Bioconversion of Estradiol Esters.' Drug Development and Industrial Pharmacy, 1988.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (96.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs.

Metabolism Metabolites

Estradiol acetate has known human metabolites that include 6-[(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

2,4,5-Trimethoxyphenethylamine

Use Classification

Sharpe RM, Skakkebaek NE: Are oestrogens involved in falling sperm counts and disorders of the male reproductive tract? Lancet. 1993 May 29;341(8857):1392-5. [PMID:8098802]

Raman JD, Schlegel PN: Aromatase inhibitors for male infertility. J Urol. 2002 Feb;167(2 Pt 1):624-9. [PMID:11792932]

Carani C, Qin K, Simoni M, Faustini-Fustini M, Serpente S, Boyd J, Korach KS, Simpson ER: Effect of testosterone and estradiol in a man with aromatase deficiency. N Engl J Med. 1997 Jul 10;337(2):91-5. [PMID:9211678]

Behl C, Widmann M, Trapp T, Holsboer F: 17-beta estradiol protects neurons from oxidative stress-induced cell death in vitro. Biochem Biophys Res Commun. 1995 Nov 13;216(2):473-82. [PMID:7488136]

Schmidt JW, Wollner D, Curcio J, Riedlinger J, Kim LS: Hormone replacement therapy in menopausal women: Past problems and future possibilities. Gynecol Endocrinol. 2006 Oct;22(10):564-77. [PMID:17135036]

Foresta C, Zuccarello D, Biagioli A, De Toni L, Prana E, Nicoletti V, Ambrosini G, Ferlin A: Oestrogen stimulates endothelial progenitor cells via oestrogen receptor-alpha. Clin Endocrinol (Oxf). 2007 Oct;67(4):520-5. Epub 2007 Jun 15. [PMID:17573901]

Garcia-Segura LM, Sanz A, Mendez P: Cross-talk between IGF-I and estradiol in the brain: focus on neuroprotection. Neuroendocrinology. 2006;84(4):275-9. Epub 2006 Nov 23. [PMID:17124377]

Prossnitz ER, Barton M: Estrogen biology: new insights into GPER function and clinical opportunities. Mol Cell Endocrinol. 2014 May 25;389(1-2):71-83. doi: 10.1016/j.mce.2014.02.002. Epub 2014 Feb 12. [PMID:24530924]

O'Connell MB: Pharmacokinetic and pharmacologic variation between different estrogen products. J Clin Pharmacol. 1995 Sep;35(9S):18S-24S. doi: 10.1002/j.1552-4604.1995.tb04143.x. [PMID:8530713]

W. KuhnzH. BlodeH. Zimmermann (1993). Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens. In: Estrogens and Antiestrogens II. (pp. 261). Springer, Berlin, Heidelberg.

Explore Compound Types